1-(4-Nitrophenyl)oct-1-EN-3-OL
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Overview
Description
1-(4-Nitrophenyl)oct-1-EN-3-OL is an organic compound characterized by the presence of a nitrophenyl group attached to an octenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)oct-1-EN-3-OL typically involves the reaction of 4-nitrobenzaldehyde with an appropriate alkene under specific conditions. One common method is the aldol condensation reaction, where 4-nitrobenzaldehyde reacts with octanal in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)oct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)oct-1-EN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)oct-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the octenol backbone.
1-Octen-3-ol: Similar in structure but lacks the nitrophenyl group.
4-Nitrobenzyl alcohol: Similar in structure but lacks the octenol backbone.
Uniqueness: 1-(4-Nitrophenyl)oct-1-EN-3-OL is unique due to the combination of the nitrophenyl group and the octenol backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918540-67-7 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-(4-nitrophenyl)oct-1-en-3-ol |
InChI |
InChI=1S/C14H19NO3/c1-2-3-4-5-14(16)11-8-12-6-9-13(10-7-12)15(17)18/h6-11,14,16H,2-5H2,1H3 |
InChI Key |
QUAWOKRSKUYOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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